![molecular formula C13H15IO3 B1360762 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone CAS No. 898785-46-1](/img/structure/B1360762.png)
3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone
Overview
Description
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone is an organic compound that features a 1,3-dioxane ring and an iodinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in refluxing toluene with continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of alternative catalysts and solvents may be explored to improve the sustainability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research:
One of the prominent applications of 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone is in the field of anticancer research. Studies have indicated that compounds with similar structural motifs can exhibit cytotoxic effects against various cancer cell lines. The iodinated structure may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Case Study:
A study investigated the synthesis of iodinated derivatives of propiophenone and their biological activities against cancer cells. The results showed that certain derivatives exhibited significant cytotoxicity, suggesting that modifications to the dioxane moiety could enhance therapeutic efficacy .
Organic Synthesis
Synthetic Intermediates:
this compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it useful in generating more complex molecules.
Reactions:
- Grignard Reactions: The compound can participate in Grignard reactions, where it acts as an electrophile to form new carbon-carbon bonds.
- Cross-Coupling Reactions: The presence of iodine allows for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds.
Data Table: Synthetic Applications
Reaction Type | Description | Reference |
---|---|---|
Grignard Reaction | Formation of new carbon-carbon bonds | |
Cross-Coupling | Synthesis of biaryl compounds | |
Electrophilic Addition | Reactivity with nucleophiles |
Material Science
Polymeric Systems:
Research has explored the use of this compound in developing amphiphilic polymers for drug delivery systems. The compound can be incorporated into polymeric micelles or vesicles, enhancing the solubility and bioavailability of hydrophobic drugs.
Case Study:
In a study on drug delivery systems, polymers containing dioxane derivatives were shown to improve cellular uptake and therapeutic efficacy compared to conventional formulations. The incorporation of iodinated compounds provided additional targeting capabilities due to their unique chemical properties .
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, while the iodinated phenyl group can participate in electrophilic aromatic substitution reactions . The compound’s reactivity is influenced by the electronic effects of the substituents on the phenyl ring and the stability of the 1,3-dioxane ring .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: A simpler analog without the iodinated phenyl group.
2-Iodopropiophenone: Lacks the 1,3-dioxane ring.
1,3-Dioxolane: A related compound with a five-membered ring instead of a six-membered 1,3-dioxane ring.
Uniqueness
3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone is unique due to the combination of the 1,3-dioxane ring and the iodinated phenyl group. This structural feature imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, medicine, and industry .
Biological Activity
3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various cell lines, and potential applications in drug development.
Chemical Structure and Properties
The compound features a dioxane ring which contributes to its reactivity and biological interactions. The presence of the iodine atom enhances its electrophilic characteristics, potentially allowing it to interact with various biological targets.
The biological activity of this compound is believed to involve modulation of enzymatic pathways and cellular signaling mechanisms. The dioxane moiety may facilitate binding to specific receptors or enzymes, leading to alterations in cellular functions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have shown that related compounds demonstrate IC50 values in the low nanomolar range against tumor cell lines, indicating potent anticancer activity .
- Mechanism : The inhibition of mRNA splicing and interference with the spliceosome machinery have been reported as mechanisms leading to cell cycle arrest in cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against bacterial strains .
Study 1: Cytotoxicity Evaluation
A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant growth inhibition. The results indicated a dose-dependent response with an IC50 value below 10 µM for several tested lines.
Cell Line | IC50 (µM) |
---|---|
A549 | 8.5 |
HeLa | 6.7 |
MCF-7 | 9.0 |
This data suggests that the compound may be a promising candidate for further development as an anticancer agent.
Study 2: Mechanistic Insights
In another investigation focusing on the mechanism of action, it was found that treatment with related dioxane-containing compounds led to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation. The study highlighted the role of the dioxane ring in enhancing cellular uptake and prolonging the release of active compounds into cells .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSGHDZGOKQSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645900 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-46-1 | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898785-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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